molecular formula C14H15ClN2O2S B5118027 5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole

5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole

Cat. No. B5118027
M. Wt: 310.8 g/mol
InChI Key: MMGAUTSMUUXIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole is not fully understood. However, it has been suggested that this compound may exert its antimicrobial effects by inhibiting the growth of bacterial cells. It has also been suggested that this compound may exhibit its anti-inflammatory and anticancer properties by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using various methods. Additionally, this compound has been found to exhibit potent antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for further study. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole. One direction is to further investigate the mechanism of action of this compound to better understand its potential therapeutic applications. Another direction is to study the efficacy of this compound in animal models to determine its safety and effectiveness. Additionally, this compound could be modified to improve its potency and selectivity for specific targets. Overall, the study of 5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole has the potential to lead to the development of new antimicrobial, anti-inflammatory, and anticancer therapies.

Synthesis Methods

The synthesis of 5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole has been achieved using various methods. One of the most common methods involves the reaction of 2-mercapto-1,3-benzoxazole with 2-oxo-2-(1-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the desired compound as a white solid.

Scientific Research Applications

5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole has been studied for its potential therapeutic applications in various scientific research studies. This compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has been studied as a potential treatment for bacterial infections, inflammatory diseases, and cancer.

properties

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c15-10-4-5-12-11(8-10)16-14(19-12)20-9-13(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGAUTSMUUXIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-1,3-benzoxazol-2-YL)sulfanyl]-1-(piperidin-1-YL)ethanone

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